(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, also known as (R)-BINAP-OH, is a chiral Brønsted acid derivative of BINAP (1,1'-Binaphthyl-2,2'-diol). BINAP itself is a well-known ligand used in asymmetric catalysis [].
Asymmetric catalysis is a type of chemical reaction that produces a non-racemic mixture of products, meaning the product is not a 50/50 mix of mirror-image isomers. Chirality is a property of some molecules that makes them non-superimposable on their mirror image, like a right hand and a left hand. In asymmetric catalysis, a chiral catalyst directs the formation of a specific enantiomer (mirror image) of the product molecule [].
(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, often referred to as BINAP-DHP, is a chiral organophosphorus compound characterized by its unique molecular structure. Its chemical formula is C32H17Cl4O4P, and it has a molecular weight of approximately 638.28 g/mol. This compound features two 3,5-dichlorophenyl groups attached to a binaphthyl backbone, along with a hydrogen phosphate functional group. The presence of multiple chlorine atoms contributes to its distinct properties and reactivity, making it an important compound in various chemical applications .
Research indicates that (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate exhibits significant biological activity. It has shown potential as an antitumor agent and has been studied for its effects on various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation . Moreover, its chiral nature allows for selective interactions with biological targets, enhancing its efficacy.
The synthesis of (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate typically involves several steps:
These methods can be optimized based on desired yields and purity levels.
(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate has several applications in organic chemistry and medicinal chemistry:
Studies have investigated the interactions of (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate with various metal ions and biological molecules. Interaction with transition metals like palladium and rhodium has been extensively studied due to their relevance in catalysis. These studies reveal that the compound forms stable complexes that enhance catalytic activity in various reactions . Furthermore, its interactions with biological targets are being explored to better understand its pharmacological potential.
Several compounds share structural similarities with (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
(R)-(−)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | C24H21O4P | Lacks chlorinated phenyl groups; less reactive |
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | C48H29O4P | Larger aromatic system; different biological activity |
Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate | C32H17F6O4P | Contains trifluoromethyl groups; different electronic properties |
The presence of dichlorophenyl groups in (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate significantly influences its reactivity and biological activity compared to similar compounds .
The asymmetric synthesis of 1,1'-bi-2-naphthol derivatives represents a cornerstone in the preparation of axially chiral binaphthyl phosphates, including (R)-3,3'-bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate [1] [2]. The construction of these axially chiral compounds requires careful consideration of the stereochemical control mechanisms that govern the formation and stability of the chiral axis [3] [4].
For the synthesis of 3,5-dichlorophenyl-substituted derivatives, the process involves treatment of protected 3,3'-diiodo-1,1'-bi-2-naphthol with 3,5-dichlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate as base [5] [9]. The reaction typically proceeds in toluene-water-methanol solvent systems under reflux conditions, providing yields ranging from 60-90% depending on the electronic properties of the arylboronic acid coupling partner [9] [8].
Recent developments have introduced more efficient synthetic routes that minimize the number of synthetic steps while maintaining high yields and selectivity [10] [11]. The carbon-hydrogen borylation followed by in situ Suzuki-Miyaura coupling represents a particularly elegant approach that eliminates the need for pre-installed halogen substituents [6]. This one-pot methodology employs iridium catalysis for the regioselective borylation of the 3,3'-positions, followed by immediate cross-coupling with aryl halides or triflates [6].
The directed ortho-lithiation strategy offers another powerful approach for the functionalization of 1,1'-bi-2-naphthol-derived phosphoric acids and phosphoramides [12]. This method enables both mono- and disubstituted products through careful control of reaction stoichiometry and reaction conditions [12]. The methodology is particularly valuable for accessing unsymmetrically substituted derivatives, which often exhibit superior catalytic properties compared to their symmetrical counterparts [12] [5].
Nickel-catalyzed cross-coupling reactions have gained prominence due to their ability to activate less reactive electrophiles and their tolerance of functional groups that may be incompatible with palladium catalysis [13] [14]. The Kumada coupling of Grignard reagents with dibromo-1,1'-bi-2-naphthol derivatives has been successfully employed in the preparation of sterically hindered 3,3'-diaryl-1,1'-bi-2-naphthol compounds [13]. This approach is particularly effective for the introduction of electron-rich aromatic substituents, including those bearing multiple halogen substituents such as the 3,5-dichlorophenyl group [13] [15].
The phosphorylation of axially chiral 1,1'-bi-2-naphthol derivatives to form the corresponding phosphoric acids represents a critical transformation that must preserve the stereochemical integrity of the chiral axis while introducing the phosphorus-containing functional group [5] [13] [15]. Several methodologies have been developed to achieve this transformation with high efficiency and minimal epimerization.
The most widely employed phosphorylation strategy involves treatment of the 1,1'-bi-2-naphthol derivative with phosphoryl chloride in pyridine [13] [15] [16]. This reaction proceeds through the formation of a cyclic phosphoryl chloride intermediate, which upon hydrolysis yields the desired phosphoric acid [13]. The reaction conditions typically involve heating the substrate with phosphoryl chloride (3-5 equivalents) in pyridine at 120°C for 12-14 hours, followed by careful hydrolysis with water at elevated temperature [13] [15].
A critical aspect of this methodology is the purification protocol employed to obtain the free phosphoric acid rather than metal phosphate salts [13] [15]. The crude reaction mixture requires thorough washing with hydrochloric acid to convert any metal phosphate salts back to the free acid form [13]. This step is essential because metal contamination significantly reduces the catalytic activity of the resulting phosphoric acid [13] [15].
Several alternative phosphorylation strategies have been developed to address specific synthetic challenges or to improve reaction efficiency [17] [18]. The use of phosphorus oxybromide at elevated temperatures (150°C) has proven effective for electron-rich 1,1'-bi-2-naphthol substrates, providing yields of 50-88% depending on the substitution pattern [17]. This method is particularly suitable for substrates bearing electron-donating substituents that may interfere with standard phosphoryl chloride conditions [17].
The phosphorus pentoxide-methanesulfonic acid system represents a milder alternative that operates at lower temperatures (80°C) while maintaining good yields (70-85%) [18]. This approach is advantageous for substrates that may undergo decomposition or rearrangement under more forcing conditions [18]. The method involves dissolution of the 1,1'-bi-2-naphthol derivative in methanesulfonic acid followed by treatment with phosphorus pentoxide and heating to the specified temperature [18].
The assessment of phosphoric acid purity has become increasingly important as research has demonstrated the significant impact of metal contamination on catalytic performance [13] [15]. Simple pH testing of methanolic solutions provides a rapid screening method, with free phosphoric acids exhibiting pH values of 1-2, while metal phosphate salts show pH values around 5 [13] [15]. Nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d6 provides more detailed structural information, with the isopropyl carbon-hydrogen signals serving as diagnostic indicators of salt formation [13] [15].
The preparation of enantiomerically pure binaphthyl phosphates often requires efficient resolution techniques to separate racemic mixtures or to upgrade the enantiomeric purity of materials obtained through asymmetric synthesis [19] [20] [21] [22]. Several complementary approaches have been developed to address the diverse structural features and solubility properties of different binaphthyl derivatives.
The resolution of racemic 1,1'-bi-2-naphthol using cinchona alkaloid derivatives represents one of the most successful and widely adopted methods for obtaining enantiomerically pure starting materials [21] [22] [23]. The use of N-benzylcinchonidinium chloride as the resolving agent has proven particularly effective, providing both enantiomers in high yield and excellent enantiomeric excess [21].
The optimized resolution protocol involves treatment of racemic 1,1'-bi-2-naphthol with 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile at elevated temperature until complete dissolution occurs [21]. Upon cooling to 0°C, the less soluble diastereomeric complex crystallizes preferentially, providing one enantiomer with >99% enantiomeric excess after recrystallization from methanol [21]. The remaining enantiomer is recovered from the supernatant with 89-93% recovery and 99% enantiomeric excess [21].
High-performance liquid chromatography using chiral stationary phases provides an alternative approach for the resolution of binaphthyl derivatives, particularly for analytical applications and smaller-scale preparations [19] [24]. The method offers excellent separation factors and can achieve baseline resolution of enantiomers with >95% enantiomeric excess [19] [24].
Capillary electrophoresis using N-(2-hydroxydodecyl)-L-threonine as chiral selector has been developed for the enantiomeric separation of binaphthyl derivatives, including 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate [19] [20]. The addition of organic modifiers such as acetonitrile (10% volume/volume) significantly improves the separation efficiency, enabling the determination of enantiomeric impurities in nonracemic mixtures [19] [20].
Direct crystallization methods using chiral co-crystal formation have been explored for the resolution of binaphthyl phosphates [25] [26]. These approaches exploit differences in lattice energies between diastereomeric crystal forms to achieve enantioseparation [25] [26]. The method is particularly attractive for large-scale applications due to its operational simplicity and minimal solvent requirements [25].
Fractional crystallization from appropriate solvent systems can provide enantiomeric enrichment factors of 90-98% enantiomeric excess with recoveries of 60-80% per crystallization cycle [4] [25]. Multiple recrystallizations may be required to achieve the high enantiomeric purities (>99% enantiomeric excess) typically required for catalytic applications [4] [25].
Enzymatic resolution using lipases and esterases has been investigated for binaphthyl derivatives, though this approach is generally limited by the requirement for ester or amide functional groups that can serve as enzyme substrates [23]. The method can provide excellent enantioselectivities (85-99% enantiomeric excess) but is limited in scope and typically provides only moderate yields (30-70%) [23].
Resolution Method | Chiral Agent | Solvent System | Recovery (%) | Enantiomeric Excess (%) | Scale |
---|---|---|---|---|---|
Cinchona Alkaloid Resolution | N-Benzylcinchonidinium chloride | Acetonitrile, 0°C | 85-93 each enantiomer | >99 | Multi-gram |
Crystallization with Chiral Amines | Various chiral amines | Methanol, Ethyl acetate | 70-90 | 90-99 | Gram scale |
Chromatographic Resolution | Chiral stationary phases | Hexane/Isopropanol | 40-50 per enantiomer | >95 | Analytical to preparative |
Enzymatic Resolution | Lipases/Esterases | Organic solvents | 30-70 | 85-99 | Gram scale |
Capillary Electrophoresis | N-(2-hydroxydodecyl)-L-threonine | Borate buffer + organic modifier | Analytical scale | >95 | Analytical |
Fractional Crystallization | Chiral co-crystals | Various | 60-80 | 90-98 | Multi-gram |
Atropisomerism in binaphthyl systems represents a fundamental form of axial chirality arising from restricted rotation about the central carbon-carbon bond connecting two naphthalene units [1]. In the specific case of (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, this restricted rotation is significantly enhanced by the presence of bulky 3,5-dichlorophenyl substituents at the 3,3' positions and the phosphate bridging group at the 2,2' positions [2] [3].
The fundamental mechanism underlying atropisomerism in binaphthyl systems involves the steric hindrance between substituents on adjacent naphthalene rings during rotation [1]. For unsubstituted 1,1'-binaphthyl, the rotational barrier is relatively low at 23.5 kcal/mol, corresponding to a racemization half-life of 14.5 minutes at 50°C [4] [5]. However, substitution at strategic positions dramatically increases this barrier, leading to configurational stability under normal conditions [4] [6].
The 3,3'-dichlorophenyl substituents in the target compound contribute significantly to the atropisomeric stability through multiple mechanisms. The aromatic rings create substantial steric bulk that must be accommodated during any rotational process [1]. Additionally, the chlorine atoms in the 3,5-positions of the phenyl rings provide further steric hindrance, creating what is known as a "buttressing effect" that reinforces the rotational barrier [7]. This substitution pattern has been shown to increase rotational barriers to values exceeding 40 kcal/mol for similar binaphthyl derivatives [4] [6].
The phosphate bridging group at the 2,2' positions introduces an additional constraint that further stabilizes the atropisomeric configuration [8] [9]. This cyclic phosphate linkage not only provides structural rigidity but also creates a defined three-dimensional arrangement that locks the binaphthyl unit in a specific conformation [8]. The combination of 3,3'-substitution and 2,2'-phosphate bridging represents an optimal design for achieving high atropisomeric stability [4] [6].
Research has demonstrated that the orientation of substituents plays a crucial role in determining the magnitude of rotational barriers [4] [6]. Substituents at the 2,2' positions are particularly effective at increasing barriers because they experience the greatest steric interaction during rotation, while 6,6' substitution leads to lower barriers due to reduced steric congestion [4] [6]. The dual substitution pattern in (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate combines these effects to create exceptional configurational stability [2] [3].
Temperature-dependent racemization studies of binaphthyl derivatives reveal critical insights into the thermodynamic and kinetic aspects of atropisomeric interconversion [4] [5]. For (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, the elevated rotational barrier resulting from the specific substitution pattern ensures exceptional thermal stability across a broad temperature range [2] [4] [6].
The racemization process in binaphthyl systems proceeds through well-defined transition states that have been extensively characterized through computational and experimental studies [4] [5]. The preferred pathway involves an anti-Ci transition state, where the molecule adopts a geometry that minimizes steric repulsions between substituents [4] [5]. This mechanism has been consistently observed across various binaphthyl derivatives, including those with phosphate bridging groups [4] [6].
Experimental measurements of racemization kinetics for related binaphthyl phosphate derivatives indicate that the process follows first-order kinetics with activation energies typically ranging from 36.5 to 43.5 kcal/mol for 2,2'-substituted systems [4] [6]. The presence of 3,5-dichlorophenyl substituents at the 3,3' positions is expected to increase this barrier further due to the additional steric hindrance they provide [7] [4].
Variable temperature nuclear magnetic resonance studies have proven invaluable for determining racemization barriers in binaphthyl systems [7] [10]. These studies monitor the coalescence of enantiomeric signals as temperature increases, allowing for precise determination of activation parameters [7] [10]. For compounds with high rotational barriers, such as the target phosphate derivative, coalescence temperatures are typically well above practical experimental limits, confirming the exceptional stability of the atropisomeric configuration [4] [6].
The temperature dependence of racemization rates follows the Arrhenius equation, with the rate constant increasing exponentially with temperature [4] [5]. However, for (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, the high activation energy ensures that even at elevated temperatures, the racemization rate remains negligible for practical purposes [2] [4] [6].
Studies on related binaphthyl derivatives have shown that thermal racemization typically requires temperatures exceeding 190°C for significant conversion [11]. The additional steric bulk provided by the 3,5-dichlorophenyl substituents and the constraining effect of the phosphate bridge suggest that the target compound would require even higher temperatures for observable racemization [2] [4] [6].
Nuclear magnetic resonance spectroscopy provides powerful tools for investigating chiral recognition mechanisms in binaphthyl systems [12] [8] [9]. The application of various NMR techniques to (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate enables detailed analysis of stereochemical interactions and dynamic processes [13] [14] [15].
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that are characteristic of the binaphthyl framework [15] [16]. The aromatic protons on the naphthalene rings typically appear in the 6.5-8.5 ppm region, with complex coupling patterns that reflect the rigid three-dimensional structure [15] [16]. The 3,5-dichlorophenyl substituents contribute additional aromatic signals that can be distinguished from the binaphthyl protons based on their chemical shift positions and coupling patterns [15] [16].
The phosphate group introduces unique spectroscopic features that can be monitored through phosphorus-31 nuclear magnetic resonance [13] [14]. This technique is particularly valuable for studying chiral recognition because the phosphorus nucleus is sensitive to its chemical environment and can exhibit enantiomeric discrimination in the presence of chiral auxiliaries [13] [14]. Studies have demonstrated that phosphorus-31 chemical shifts can be used to determine enantiomeric purity and to monitor chiral recognition processes [13] [14].
Carbon-13 nuclear magnetic resonance provides complementary information about the carbon framework of the molecule [17] [18]. The binaphthyl system generates characteristic signals in the 120-150 ppm region, with quaternary carbons appearing as distinct singlets [17] [18]. The phosphate-bearing carbons show characteristic downfield shifts that can be used to confirm the structural integrity of the molecule [17] [18].
Nuclear Overhauser Effect Spectroscopy has proven particularly valuable for studying intermolecular interactions in chiral recognition systems [14] [17]. This technique can identify spatial proximities between the binaphthyl derivative and chiral selectors, providing direct evidence for the formation of diastereomeric complexes [14] [17]. Studies using various chiral selectors have shown that binaphthyl phosphate derivatives can form well-defined complexes with specific geometries that lead to enantiomeric discrimination [12] [8] [9].
Chiral recognition mechanisms in nuclear magnetic resonance often involve the formation of diastereomeric complexes between the binaphthyl derivative and chiral auxiliaries [12] [8] [9]. These complexes exhibit different nuclear magnetic resonance properties, allowing for the discrimination of enantiomers [12] [8] [9]. Common chiral auxiliaries include cyclodextrins, chiral surfactants, and specialized shift reagents that can interact with the binaphthyl system through various mechanisms including hydrogen bonding, π-π stacking, and hydrophobic interactions [12] [8] [9].
The application of chiral solvating agents has shown particular promise for binaphthyl phosphate derivatives [13] [14]. These agents can form hydrogen bonds with the phosphate group while simultaneously interacting with the aromatic system, creating a chiral environment that leads to enantiomeric discrimination [13] [14]. The magnitude of this discrimination depends on the strength and geometry of the intermolecular interactions [13] [14].
Irritant